8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE
Overview
Description
8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE: is a synthetic organic compound belonging to the class of benzo[c]chromenes. This compound is characterized by the presence of a methoxy group at the 8th position and a trifluoromethylphenylmethoxy group at the 3rd position on the benzo[c]chromene core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE typically involves a multi-step process starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized from salicylaldehydes and α,β-unsaturated carbonyl compounds through a Diels-Alder/aromatization sequence.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Trifluoromethylphenylmethoxy Group: This step involves the use of trifluoromethylphenylmethanol and appropriate coupling reagents to attach the trifluoromethylphenylmethoxy group to the chromene core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Comparison with Similar Compounds
Similar Compounds
- 1,3,9-Trihydroxy-8-methoxy-6H-benzofuro[3,2-c]chromen-6-one
- 3-Methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE is unique due to the presence of the trifluoromethylphenylmethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
8-methoxy-3-[[3-(trifluoromethyl)phenyl]methoxy]benzo[c]chromen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3O4/c1-27-15-5-7-17-18-8-6-16(11-20(18)29-21(26)19(17)10-15)28-12-13-3-2-4-14(9-13)22(23,24)25/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXZSVZFFZWZOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.